3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
Description
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid is an organic compound with the molecular formula C16H13F2NO3 It is a derivative of benzoic acid, featuring both fluorine and ethylcarbamoyl groups
Properties
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-2-19-15(20)13-4-3-9(8-14(13)18)10-5-11(16(21)22)7-12(17)6-10/h3-8H,2H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNPCAUGVFGVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691916 | |
| Record name | 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-05-8 | |
| Record name | 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 5-fluorobenzoic acid.
Formation of Intermediate: The first step involves the acylation of 3-fluoroaniline with ethyl chloroformate to form 4-(ethylcarbamoyl)-3-fluoroaniline.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 5-fluorobenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethylcarbamoyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid
- (3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid
Uniqueness
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and the ethylcarbamoyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
